![molecular formula C13H14N2 B14211331 3-[Di(prop-2-en-1-yl)amino]benzonitrile CAS No. 618456-20-5](/img/structure/B14211331.png)
3-[Di(prop-2-en-1-yl)amino]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Di(prop-2-en-1-yl)amino]benzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a benzonitrile core substituted with a di(prop-2-en-1-yl)amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Di(prop-2-en-1-yl)amino]benzonitrile typically involves the reaction of benzonitrile with di(prop-2-en-1-yl)amine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution on the benzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-[Di(prop-2-en-1-yl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong nucleophiles like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: NaOCH3, aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
3-[Di(prop-2-en-1-yl)amino]benzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[Di(prop-2-en-1-yl)amino]benzonitrile involves its interaction with specific molecular targets. The di(prop-2-en-1-yl)amino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-[(propan-2-yl)amino]benzonitrile: Similar structure but with a propan-2-yl group instead of prop-2-en-1-yl.
3-[(prop-2-en-1-ylamino)methyl]benzonitrile: Contains a prop-2-en-1-ylamino group attached to a methyl group on the benzonitrile core.
Uniqueness
3-[Di(prop-2-en-1-yl)amino]benzonitrile is unique due to the presence of two prop-2-en-1-yl groups, which can enhance its reactivity and potential interactions with other molecules. This structural feature distinguishes it from similar compounds and contributes to its specific properties and applications.
Propiedades
Número CAS |
618456-20-5 |
|---|---|
Fórmula molecular |
C13H14N2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
3-[bis(prop-2-enyl)amino]benzonitrile |
InChI |
InChI=1S/C13H14N2/c1-3-8-15(9-4-2)13-7-5-6-12(10-13)11-14/h3-7,10H,1-2,8-9H2 |
Clave InChI |
KEFCZJWHZMLWDF-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(CC=C)C1=CC=CC(=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{5-[2-(4-Nitrophenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14211249.png)
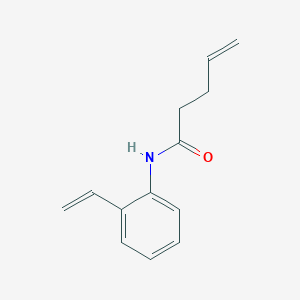
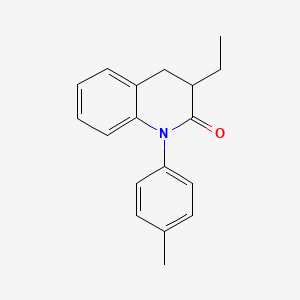


![2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid](/img/structure/B14211276.png)
![4-(dimethylamino)-N-[(E)-hydrazinylidenemethyl]benzamide](/img/structure/B14211292.png)
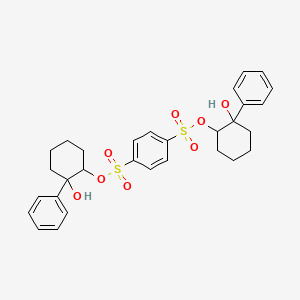

![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14211304.png)
![Benzenesulfonamide, 3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]-](/img/structure/B14211311.png)
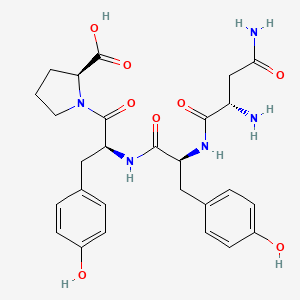
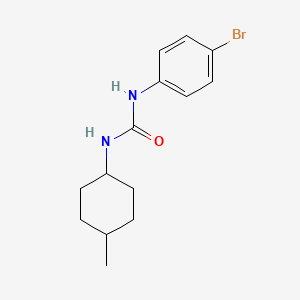
![2-({2-[(4-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14211332.png)
